2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol
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Overview
Description
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is a complex organic compound that features a unique combination of a triazole ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring through a cycloaddition reaction, followed by the construction of the indole moiety via a Fischer indole synthesis. The final step involves the coupling of the triazole and indole units under specific reaction conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1,2,4-Triazole: A simpler triazole compound with various applications in medicinal chemistry.
Uniqueness
2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol is unique due to its combination of triazole and indole rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethyltriazol-4-yl)-5H-pyrido[3,2-b]indol-7-yl]propan-2-ol |
InChI |
InChI=1S/C18H19N5O/c1-10-17(23(4)22-21-10)11-7-15-16(19-9-11)13-6-5-12(18(2,3)24)8-14(13)20-15/h5-9,20,24H,1-4H3 |
InChI Key |
QGPRIRDNHLKJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3)C=C(C=C4)C(C)(C)O)N=C2 |
Origin of Product |
United States |
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